molecular formula C20H18FN3O4S2 B12346074 N-(4-fluorophenyl)-2-[(2Z)-4-oxo-2-[(phenylsulfonyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide

N-(4-fluorophenyl)-2-[(2Z)-4-oxo-2-[(phenylsulfonyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B12346074
M. Wt: 447.5 g/mol
InChI Key: XDWDMEAYSFKOGD-ATJXCDBQSA-N
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Description

N-(4-fluorophenyl)-2-[(2Z)-4-oxo-2-[(phenylsulfonyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[(2Z)-4-oxo-2-[(phenylsulfonyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a suitable amine with a thioamide under acidic or basic conditions.

    Introduction of Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Addition of Phenylsulfonyl Group: The phenylsulfonyl group can be added via a sulfonylation reaction using a sulfonyl chloride reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[(2Z)-4-oxo-2-[(phenylsulfonyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(2Z)-4-oxo-2-[(phenylsulfonyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with similar thiazolidinone rings, known for their antidiabetic properties.

    Sulfonylureas: Compounds with sulfonyl groups, used as antidiabetic agents.

    Fluorinated Aromatics: Compounds containing fluorinated aromatic rings, known for their stability and biological activity.

Uniqueness

N-(4-fluorophenyl)-2-[(2Z)-4-oxo-2-[(phenylsulfonyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H18FN3O4S2

Molecular Weight

447.5 g/mol

IUPAC Name

2-[(2Z)-2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H18FN3O4S2/c1-2-12-24-19(26)17(13-18(25)22-15-10-8-14(21)9-11-15)29-20(24)23-30(27,28)16-6-4-3-5-7-16/h2-11,17H,1,12-13H2,(H,22,25)/b23-20-

InChI Key

XDWDMEAYSFKOGD-ATJXCDBQSA-N

Isomeric SMILES

C=CCN\1C(=O)C(S/C1=N\S(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

C=CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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